molecular formula C18H16F2N2O3 B2728389 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide CAS No. 955262-39-2

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

Cat. No.: B2728389
CAS No.: 955262-39-2
M. Wt: 346.334
InChI Key: NJSPBXHKSMWKIO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, an oxazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. The reaction is typically carried out under mild conditions using a suitable catalyst.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced via a halogenation reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazolidinones.

Scientific Research Applications

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the oxazolidinone ring, making it less effective in enzyme inhibition.

    N-(2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide: Lacks the fluorine atoms, resulting in lower binding affinity.

Uniqueness

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is unique due to the combination of the oxazolidinone ring and fluorine atoms, which confer enhanced biological activity and stability compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-11-5-7-12(8-6-11)22-10-13(25-18(22)24)9-21-17(23)16-14(19)3-2-4-15(16)20/h2-8,13H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPBXHKSMWKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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